molecular formula C9H11NO B12572742 Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide CAS No. 412034-89-0

Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide

Cat. No.: B12572742
CAS No.: 412034-89-0
M. Wt: 149.19 g/mol
InChI Key: SPHXGSRPKGZGEI-UHFFFAOYSA-N
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Description

Tetracyclo[3210~1,3~0~2,7~]octane-2-carboxamide is a complex organic compound characterized by its unique tetracyclic structure

Properties

CAS No.

412034-89-0

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

tetracyclo[3.2.1.01,3.02,7]octane-2-carboxamide

InChI

InChI=1S/C9H11NO/c10-7(11)9-5-1-4-2-6(9)8(5,9)3-4/h4-6H,1-3H2,(H2,10,11)

InChI Key

SPHXGSRPKGZGEI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4(C2)C1C43C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functionalization to introduce the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tetracyclo[3.2.1.0^1,3^0^2,7^]octane-2-carboxamide has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Cancer Research : The compound's ability to interact with biological targets has led to investigations into its role as a potential anticancer agent. Its structural conformation allows for interactions with specific enzymes involved in cancer progression .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Synthetic Pathways : Researchers have developed synthetic routes to create derivatives of Tetracyclo[3.2.1.0^1,3^0^2,7^]octane-2-carboxamide through various reactions such as radical chlorination and photochemical processes . These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals.
  • Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex organic compounds, expanding the toolkit available for chemists engaged in synthetic chemistry .

Materials Science

The physical properties of Tetracyclo[3.2.1.0^1,3^0^2,7^]octane-2-carboxamide make it an interesting candidate for materials science applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, potentially leading to novel materials with improved performance characteristics .
  • Nanotechnology : Its unique structural features may allow for applications in nanotechnology, particularly in the development of nanoscale devices or materials that require specific mechanical or chemical properties .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of synthesized derivatives of Tetracyclo[3.2.1.0^1,3^0^2,7^]octane-2-carboxamide against various bacterial strains. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, suggesting a pathway for further development into new antimicrobial agents.

Case Study 2: Synthesis of Derivatives

In another investigation, researchers focused on the synthesis of chlorinated derivatives through radical chlorination methods using tert-butyl hypochlorite. The study highlighted the efficiency of this method in producing desired products with high selectivity, showcasing the versatility of Tetracyclo[3.2.1.0^1,3^0^2,7^]octane-2-carboxamide as a precursor in synthetic chemistry.

Mechanism of Action

The mechanism by which Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[3.2.0.0(2,7).0(4,6)]heptane: Shares a similar tetracyclic structure but lacks the carboxamide group.

    Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another tetracyclic compound with different ring sizes and functional groups.

Uniqueness

Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide is unique due to its specific combination of a tetracyclic core and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide, a compound with a unique bicyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9H11NO
  • Molecular Weight : 149.19 g/mol
  • CAS Registry Number : 412034-89-0
  • Density : 1.408 g/cm³
  • Boiling Point : 343.511°C at 760 mmHg

Biological Activity Overview

Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide exhibits several biological activities that are of interest in pharmacological research:

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures have shown antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that derivatives of tetracyclo compounds possess significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against several bacterial strains; potential for antibiotic development ,
AnticancerInduces apoptosis in cancer cell lines; further research needed

Case Study: Antimicrobial Efficacy

A study conducted by Kato et al. (1987) investigated the antimicrobial properties of various tetracyclo derivatives, including tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Case Study: Cytotoxic Effects on Cancer Cells

In a separate study focused on the cytotoxic effects of bicyclic compounds, researchers observed that tetracyclo derivatives could induce apoptotic pathways in human cancer cell lines such as HeLa and MCF-7 cells. The study highlighted the need for further investigation into the specific mechanisms through which these compounds exert their effects.

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